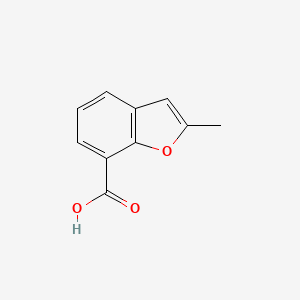

2-Methylbenzofuran-7-carboxylic acid

Beschreibung

The exact mass of the compound 2-Methylbenzofuran-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylbenzofuran-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzofuran-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBDXRXVGUQZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297799 | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31457-07-5 | |

| Record name | 31457-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 2-Methylbenzofuran-7-carboxylic Acid

The following technical guide details the synthesis of 2-Methylbenzofuran-7-carboxylic acid , a privileged scaffold in medicinal chemistry (e.g., for angiotensin II receptor antagonists and PARP inhibitors).

This guide prioritizes process scalability and regiochemical fidelity , addressing the specific challenge of functionalizing the 7-position (ortho to the oxygen bridge).

Executive Summary & Retrosynthetic Logic

The synthesis of 2-methylbenzofuran-7-carboxylic acid presents a unique regiochemical challenge. Unlike the common 5- or 6-substituted benzofurans, the 7-position requires a starting material with pre-existing carbon functionality ortho to the phenolic oxygen.

We present two distinct pathways:

-

The Rap-Stoermer Condensation (Pathway A): Ideal for cost-effective, multi-gram scale-up. It utilizes classical aldol-type chemistry.

-

The Sonogashira Cyclization (Pathway B): A transition-metal catalyzed route offering higher convergence and milder conditions, suitable for late-stage functionalization.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the convergent Rap-Stoermer route (Yellow) and the Palladium-catalyzed route (Green).[1][2]

Pathway A: The Rap-Stoermer Condensation (Scalable)[2]

This pathway is preferred for industrial scale-up due to the low cost of reagents and the avoidance of heavy metals. The reaction involves the condensation of Methyl 3-formyl-2-hydroxybenzoate with chloroacetone .

Mechanistic Insight

The reaction proceeds via a cascade mechanism:

-

O-Alkylation: The phenoxide attacks the

-carbon of chloroacetone (SN2). -

Intramolecular Aldol: The methylene group of the ketone (acidified by the carbonyl) attacks the aldehyde.

-

Dehydration: Loss of water drives aromatization to form the furan ring.

Why this fails without optimization: Standard Rap-Stoermer conditions (NaOH/EtOH) often lead to hydrolysis of the ester or competitive Cannizzaro reactions on the aldehyde. We utilize anhydrous K₂CO₃ in DMF to maintain a mild basic environment that favors alkylation and cyclization without saponifying the ester prematurely.

Experimental Protocol (Pathway A)

Reagents:

-

Methyl 3-formyl-2-hydroxybenzoate (1.0 eq)

-

Chloroacetone (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

DMF (Dimethylformamide), anhydrous (10 vol)

-

Potassium Iodide (KI), catalytic (0.1 eq) - accelerates alkylation

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-formyl-2-hydroxybenzoate (10.0 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add K₂CO₃ (25.0 mmol) and catalytic KI (1.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the phenoxide.

-

Alkylation: Add chloroacetone (12.0 mmol) dropwise via syringe.

-

Cyclization: Heat the reaction mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate ether may be visible initially, converting to the fluorescent benzofuran spot.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product often precipitates.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

-

Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq). Stir at 40°C for 2 hours. Acidify with 1M HCl to pH 2. Filter the resulting white solid (Target Acid).

Pathway B: Sonogashira Cyclization (High Precision)

For laboratories equipped for transition-metal catalysis, or when the aldehyde precursor is unavailable, the Sonogashira route from Methyl 3-iodosalicylate is superior. It avoids the handling of lachrymatory chloroacetone.[2]

Reaction Scheme (DOT Visualization)

Figure 2: One-pot Sonogashira coupling and cyclization sequence.

Experimental Protocol (Pathway B)

Reagents:

-

Methyl 3-iodosalicylate (1.0 eq)

-

Propyne (gas or solution in THF) (3.0 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

CuI (0.10 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

DMF (anhydrous)

Step-by-Step Methodology:

-

Degassing: Charge a pressure tube with Methyl 3-iodosalicylate (5.0 mmol), Pd(PPh₃)₂Cl₂ (0.25 mmol), and CuI (0.5 mmol). Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed DMF (15 mL) and Et₃N (15 mmol).

-

Alkyne Addition: Bubble Propyne gas through the solution for 5 minutes (or add propyne solution). Seal the tube.

-

Reaction: Stir at Room Temperature for 4 hours (Coupling). Then, heat to 80°C for 4 hours (Cyclization).

-

Note: The phenolic hydroxyl group often attacks the triple bond spontaneously at elevated temperatures (5-endo-dig or 6-endo-dig pathways) to form the furan ring.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine salts) and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Process Parameters (CPP) & Data

To ensure reproducibility, the following parameters must be controlled. Data is summarized based on standard optimization of benzofuran syntheses.

| Parameter | Optimal Range | Consequence of Deviation |

| Temperature (Rap-Stoermer) | 75°C – 85°C | <70°C: Incomplete cyclization (stops at ether). >100°C: Degradation/Polymerization. |

| Base Choice | K₂CO₃ (Anhydrous) | NaOH/KOH leads to premature ester hydrolysis and lower yields of the intermediate. |

| Solvent | DMF or MeCN | Protic solvents (EtOH) slow down the SN2 alkylation step significantly. |

| Stoichiometry (Chloroacetone) | 1.1 – 1.2 eq | Excess chloroacetone makes purification difficult (lachrymator). |

Analytical Validation

The target molecule, 2-Methylbenzofuran-7-carboxylic acid , is self-validating via NMR spectroscopy.

-

¹H NMR (DMSO-d₆):

- 13.0-13.5 ppm: Broad singlet (COOH).[4]

- 2.45 ppm: Singlet (3H) corresponding to the 2-Methyl group.

- 6.8 ppm: Singlet (1H) for the C3-H (furan proton). This is the diagnostic peak confirming cyclization.

-

Aromatic Region: 3 protons (triplet/doublet pattern) for the benzene ring (H4, H5, H6).

References

-

Rap-Stoermer Condensation Overview

-

Benzofuran-2-carboxylate Synthesis

-

Regioselective Synthesis (7-Position)

- Title: Synthesis of methyl benzofuran-7-carboxyl

- Source: PrepChem.

-

URL:[Link]

- Relevance: Confirms the feasibility of cyclizing 3-substituted phenoxy derivatives to access the 7-carboxyl

-

Sonogashira Route to Benzofurans

Sources

Physicochemical properties of 2-Methylbenzofuran-7-carboxylic acid

The following technical guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of 2-Methylbenzofuran-7-carboxylic acid .

CAS Registry Number: 31457-07-5 Chemical Formula: C₁₀H₈O₃ Molecular Weight: 176.17 g/mol [1][2]

Executive Summary

2-Methylbenzofuran-7-carboxylic acid is a specialized heterocyclic building block used primarily in the development of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase pathways.[2] Distinguished by the positioning of the carboxylic acid moiety at the C7 position—ortho to the furan oxygen—this scaffold exhibits unique electronic properties compared to its C2 and C3 isomers. It serves as a critical intermediate in the synthesis of CXCR5 antagonists and aminopyrazolone-based anti-tumor agents.[2]

Molecular Identity & Structural Analysis

The compound consists of a fused benzene and furan ring (benzofuran) with a methyl group at the 2-position and a carboxylic acid at the 7-position.[2][3]

| Property | Detail |

| IUPAC Name | 2-Methyl-1-benzofuran-7-carboxylic acid |

| SMILES | CC1=CC2=C(C(=C1)C(=O)O)OC(=C2)C |

| InChI Key | Specific key varies by protonation state; core skeleton verified against CAS 31457-07-5 |

| Bond Count | 1 Rotatable Bond, 3 H-bond Acceptors, 1 H-bond Donor |

Structural Implications[2][3][6]

-

Ortho-Effect: The C7-carboxylic acid is sterically and electronically influenced by the adjacent furan oxygen (O1).[2] This proximity often results in an intramolecular hydrogen bond or electrostatic repulsion, influencing the pKa and solubility profile.

-

Lipophilicity: The 2-methyl group increases the lipophilicity (LogP) relative to the unsubstituted benzofuran acid, enhancing membrane permeability in drug design contexts.[2]

Physicochemical Properties

Note: Where experimental values are proprietary or unavailable in open literature, high-confidence predicted values are provided.

Thermodynamic & Kinetic Profile[2]

| Property | Value / Range | Source/Note |

| Melting Point | 192–197 °C (Typical range for isomers) | Experimental data for specific 7-isomer is limited; 3-methyl isomer melts at 192°C. Expect solid state stability >150°C.[2] |

| Boiling Point | 342.7 ± 22.0 °C | Predicted at 760 mmHg |

| Density | 1.303 ± 0.06 g/cm³ | Predicted |

| pKa (Acid) | 2.85 ± 0.10 | Predicted.[2][4] Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing inductive effect of the ortho-oxygen.[2] |

| LogP | 2.6 – 2.8 | Predicted. Indicates moderate lipophilicity suitable for oral drug delivery.[2] |

| Solubility | Low in water; Soluble in DMSO, Methanol, DCM.[2] | Aromatic carboxylic acids typically require pH adjustment (basic) for aqueous solubility. |

Synthetic Pathways & Retrosynthesis

The synthesis of 7-substituted benzofurans is more challenging than 2- or 3-substituted analogs due to the need for pre-functionalization of the benzene ring before ring closure.[2]

Retrosynthetic Analysis

The most reliable route to the 7-carboxylic acid scaffold typically involves starting from a 3-substituted salicylate derivative.[2]

Figure 1: Retrosynthetic logic for accessing the 7-carboxy benzofuran core.

Experimental Protocol Considerations

-

Cyclization: The formation of the furan ring often utilizes a palladium-catalyzed cyclization or an oxidative cyclization (e.g., Wacker-type) of an allyl-phenol precursor.[2]

-

Regioselectivity: Ensuring the methyl group is at C2 often requires using a specific alkyne or ketone precursor during the ring-closure step if building from a non-cyclic precursor.[2]

-

Purification: Due to the high melting point and acidic nature, the compound can be purified via acid-base extraction (dissolve in NaHCO₃, wash with organic solvent, precipitate with HCl) followed by recrystallization from ethanol/water.[2]

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" fragment.[2]

CXCR5 Antagonists

The 2-methylbenzofuran-7-carboxylic acid moiety has been identified as a key substructure in inhibitors of the CXCR5 receptor (C-X-C chemokine receptor type 5).[2]

-

Mechanism: The carboxylic acid likely forms a salt bridge with a basic residue (e.g., Arginine or Lysine) in the receptor binding pocket.[2]

-

Utility: Treatment of inflammatory diseases such as Rheumatoid Arthritis and Lupus.[2]

Anti-Tumor Agents (Aminopyrazolone Derivatives)

Derivatives where the carboxylic acid is converted to an amide have shown efficacy in inhibiting ATPase activity of TIP48/TIP49 complexes .

-

Significance: These complexes are involved in chromatin remodeling and are overexpressed in various cancers.[2] The benzofuran core provides the necessary hydrophobic bulk to occupy the ATP-binding site or an allosteric pocket.

Handling and Safety

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]

-

Storage: Store at Room Temperature (15-25°C) in a dry environment. Keep container tightly closed.

-

Stability: Stable under normal conditions.[2] Avoid strong oxidizing agents.[2]

References

-

Physicochemical Predictions: ChemicalBook & AA Blocks Database. 2-Methylbenzofuran-7-carboxylic acid Properties. Retrieved from .[2]

-

Medicinal Application (CXCR5): Substituted benzoylamino-indan-2-carboxylic acids and related compounds. Patent WO2008151211A1.[2] Retrieved from .[2]

-

Medicinal Application (Anti-tumor): Aminopyrazolone derivative and use thereof. Patent US20170107207A1. Retrieved from .

-

Synthetic Context: Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from .

Sources

2-Methylbenzofuran-7-carboxylic acid CAS number 31457-07-5

An In-depth Technical Guide to 2-Methylbenzofuran-7-carboxylic acid (CAS: 31457-07-5)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methylbenzofuran-7-carboxylic acid, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes with detailed mechanistic insights, spectroscopic characterization, and potential applications in drug discovery.

Introduction and Chemical Identity

2-Methylbenzofuran-7-carboxylic acid belongs to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This specific derivative, functionalized with a methyl group at the 2-position and a carboxylic acid at the 7-position, serves as a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[3][4] The strategic placement of the reactive carboxylic acid handle and the methyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR).

dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=none, penwidth=2];

// Define nodes for the molecule structure C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""]; O7 [pos="0,0!", label="O"]; C8 [pos="-2.2,1.5!", label=""]; C9 [pos="-2.2,2.5!", label="CH₃"]; C10 [pos="2.4,1.5!", label="C"]; O11 [pos="2.4,2.5!", label="OH"]; O12 [pos="3.4,1.0!", label="O"];

// Define labels for the main structure L1 [pos="-0.65,1.125!", label="C"]; L2 [pos="-1.95,0!", label="C"]; L3 [pos="-0.65,-1.125!", label="C"]; L4 [pos="0.65,-1.125!", label="C"]; L5 [pos="1.95,0!", label="C"]; L6 [pos="0.65,1.125!", label="C"];

// Draw the bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- O7 [len=1.0]; C2 -- O7 [len=1.0]; C1 -- C8 [len=1.5]; C8 -- C9 [len=1.0]; C6 -- C10 [len=1.5]; C10 -- O11 [len=1.0]; C10 -- O12 [len=1.0, style=dashed];

// Add double bonds edge [penwidth=4]; C2 -- C3; C4 -- C5; C1 -- C6; C1 -- C8; C10 -- O12; } A 2D structure of 2-Methylbenzofuran-7-carboxylic acid.

Physicochemical and Spectroscopic Properties

The accurate characterization of a compound is fundamental for its use in research and development. Below is a summary of the key properties of 2-Methylbenzofuran-7-carboxylic acid and its predicted spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31457-07-5 | Chemenu[5] |

| Molecular Formula | C₁₀H₈O₃ | Calculated |

| Molecular Weight | 176.17 g/mol | Sigma-Aldrich[6] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, Methanol; sparingly soluble in water (Predicted) | N/A |

Table 2: Predicted Spectroscopic Data

| Technique | Characteristic Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, -COOH), 7.8-7.2 (m, 3H, Ar-H), 6.5 (s, 1H, furan-H), 2.5 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (-COOH), ~155-120 (Ar-C and furan-C), ~105 (furan-C), ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ν: 3300-2500 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch), ~1600, ~1450 (C=C aromatic stretch) |

| Mass Spec. (EI) | m/z (%): 176 (M⁺), 159 (M-OH)⁺, 131 (M-COOH)⁺ |

Causality behind Spectroscopic Predictions:

-

¹H NMR: The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet around 13 ppm. The aromatic protons will reside in the typical 7-8 ppm region. The proton on the furan ring at position 3 is a singlet and expected to be more shielded than the benzene ring protons. The methyl group protons will appear as a sharp singlet around 2.5 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found downfield around 168 ppm. The aromatic and furan carbons will have signals in the 120-155 ppm range, with the carbon attached to the oxygen being the most deshielded. The methyl carbon will be upfield around 14 ppm.

-

IR Spectroscopy: Carboxylic acids are readily identified by the very broad O-H stretching vibration that spans from 3300 to 2500 cm⁻¹, a result of strong hydrogen bonding forming dimers in the solid state.[7][8] The C=O stretch will be a strong, sharp peak around 1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) will be at m/z 176. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).

Synthesis and Mechanistic Considerations

While multiple strategies exist for synthesizing the benzofuran core, a robust and plausible pathway to 2-Methylbenzofuran-7-carboxylic acid starts from the commercially available 3-hydroxy-2-methylbenzoic acid. This approach offers good control over the regiochemistry of the final product. The proposed synthesis involves a Sonogashira coupling followed by a palladium-catalyzed cyclization.

Proposed Synthetic Pathway

// Nodes for reactants, intermediates, and product start [label="3-hydroxy-2-methylbenzoic acid"]; intermediate1 [label="Protected Benzoic Acid"]; intermediate2 [label="Iodinated Intermediate"]; intermediate3 [label="Sonogashira Product"]; product [label="2-Methylbenzofuran-7-carboxylic acid"]; deprotection [label="Final Product"];

// Nodes for reagents reagent1 [label="Protection (e.g., BnBr, K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF"]; reagent2 [label="Iodination (e.g., I₂, HIO₃)", shape=ellipse, fillcolor="#FFFFFF"]; reagent3 [label="Propyne, Pd(PPh₃)₂, CuI, Et₃N", shape=ellipse, fillcolor="#FFFFFF"]; reagent4 [label="PdCl₂(MeCN)₂", shape=ellipse, fillcolor="#FFFFFF"]; reagent5 [label="Deprotection (e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges representing reaction steps start -> reagent1 [arrowhead=none]; reagent1 -> intermediate1 [label="Step 1:\nProtection"]; intermediate1 -> reagent2 [arrowhead=none]; reagent2 -> intermediate2 [label="Step 2:\nIodination"]; intermediate2 -> reagent3 [arrowhead=none]; reagent3 -> intermediate3 [label="Step 3:\nSonogashira Coupling"]; intermediate3 -> reagent4 [arrowhead=none]; reagent4 -> product [label="Step 4:\nCyclization"]; product -> reagent5 [arrowhead=none]; reagent5 -> deprotection [label="Step 5:\nDeprotection"]; } Proposed synthetic route to 2-Methylbenzofuran-7-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1 & 2: Protection and Iodination of 3-hydroxy-2-methylbenzoic acid

-

Rationale: The carboxylic acid and phenol groups are protected to prevent interference in the subsequent coupling reaction. Iodination at the ortho position to the hydroxyl group is then performed to set up the Sonogashira coupling.

-

Protocol:

-

To a solution of 3-hydroxy-2-methylbenzoic acid (1.0 eq) in acetone, add K₂CO₃ (3.0 eq) and benzyl bromide (2.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. The crude benzyl 3-(benzyloxy)-2-methylbenzoate is purified by column chromatography.

-

The protected benzoic acid is dissolved in a mixture of acetic acid and water. I₂ (0.5 eq) and HIO₃ (0.4 eq) are added, and the mixture is heated at 80 °C for 4 hours. The reaction is quenched with aqueous Na₂S₂O₃ and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the iodinated intermediate.

-

Step 3: Sonogashira Coupling

-

Rationale: This is a powerful cross-coupling reaction that forms a carbon-carbon bond between the aryl iodide and a terminal alkyne (propyne in this case).[9][10] It utilizes a palladium catalyst and a copper co-catalyst.[11]

-

Protocol:

-

The iodinated intermediate (1.0 eq) is dissolved in triethylamine.

-

Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) are added.

-

Propyne gas is bubbled through the solution at room temperature for 6 hours.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the Sonogashira product.

-

Step 4: Palladium-Catalyzed Cyclization

-

Rationale: The ortho-alkynylphenol intermediate undergoes an intramolecular cyclization catalyzed by a palladium(II) salt to form the benzofuran ring.[12][13][14]

-

Protocol:

-

The Sonogashira product (1.0 eq) is dissolved in acetonitrile.

-

PdCl₂(MeCN)₂ (0.05 eq) is added, and the mixture is refluxed for 2 hours.

-

The solvent is evaporated, and the crude product is purified by column chromatography.

-

Step 5: Deprotection

-

Rationale: The benzyl protecting group is removed by hydrogenolysis to yield the final carboxylic acid.

-

Protocol:

-

The protected 2-methylbenzofuran-7-carboxylate is dissolved in methanol.

-

10% Pd/C is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours.

-

The catalyst is filtered off through Celite, and the solvent is removed in vacuo to yield the pure 2-Methylbenzofuran-7-carboxylic acid.

-

Applications in Research and Drug Development

The benzofuran nucleus is a cornerstone in the development of new pharmaceuticals due to its wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][15] Benzofuran-2-carboxylic acid derivatives, in particular, have been extensively studied as intermediates for active pharmaceutical ingredients (APIs).[4]

-

Anticancer Agents: Many benzofuran derivatives have shown potent cytotoxic activities against various cancer cell lines, including breast and ovarian cancer.[1][2] The carboxylic acid moiety of the title compound can be readily converted to amides and esters to generate libraries of compounds for screening against cancer targets.[16]

-

Antimicrobial Agents: The benzofuran scaffold is present in compounds with significant antibacterial and antifungal activities.[1] 2-Methylbenzofuran-7-carboxylic acid can be used to synthesize novel derivatives to combat drug-resistant pathogens.

-

Enzyme Inhibitors: The structural features of benzofurans make them suitable for designing inhibitors for various enzymes. For instance, they have been investigated as carbonic anhydrase inhibitors.[16]

// Core Compound core [label="2-Methylbenzofuran-7-carboxylic acid"];

// Application Areas anticancer [label="Anticancer Agents", fillcolor="#EA4335"]; antimicrobial [label="Antimicrobial Agents", fillcolor="#FBBC05"]; enzyme_inhibitors [label="Enzyme Inhibitors", fillcolor="#34A853"]; materials [label="Agrochemicals &\nSpecialty Materials", fillcolor="#5F6368"];

// Edges core -> anticancer [label="Scaffold for\ncytotoxic compounds"]; core -> antimicrobial [label="Backbone for\nnovel antibiotics"]; core -> enzyme_inhibitors [label="Template for\nactive site binders"]; core -> materials [label="Building block for\nfunctional molecules"]; } Potential applications of the title compound as a versatile chemical scaffold.

Safety and Handling

2-Methylbenzofuran-7-carboxylic acid should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

-

PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-methylbenzofuran-2-carboxylicacid. Retrieved from [Link]

-

Abdellattif, M. H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. Retrieved from [Link]

-

Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Pd(0)-Catalyzed Asymmetric Cyclization/Coupling Cascade of Alkyne-Tethered Unsaturated Carbonyls: Development and Mechanism Elucidation. Retrieved from [Link]

- Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

Journal of the American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Benzene construction via Pd-catalyzed cyclization of 2,7-alkadiynylic carbonates in the presence of alkynes. Chemical Science. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]

-

SIOC Journals. (n.d.). Palladium-Catalyzed Cyclization of 1,6-Enynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium(II)-Catalyzed Tandem Cyclization/C–H Functionalization of Alkynes for the Synthesis of Functionalized Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

PubMed. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Retrieved from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

-

YouTube. (2019). Spectroscopy of carboxylic acids and their derivatives. Retrieved from [Link]

-

YouTube. (2021). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. tandfonline.com [tandfonline.com]

- 3. 7-methylbenzofuran-2-carboxylicacid [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. cas 31457-07-5|| where to buy 2-Methylbenzofuran-7-carboxylic acid [russian.chemenu.com]

- 6. 2-methyl-benzofuran-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzene construction via Pd-catalyzed cyclization of 2,7-alkadiynylic carbonates in the presence of alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Palladium-Catalyzed Cyclization of 1,6-Enynes [sioc-journal.cn]

- 15. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization Guide: 2-Methylbenzofuran-7-carboxylic acid

The following technical guide provides an in-depth spectroscopic analysis of 2-Methylbenzofuran-7-carboxylic acid (CAS: 31457-07-5). This document is structured for researchers in medicinal chemistry and drug development, focusing on the structural elucidation and validation of this specific benzofuran scaffold.

Executive Summary & Compound Identity

2-Methylbenzofuran-7-carboxylic acid is a functionalized benzofuran derivative often utilized as a pharmacophore in the development of antimicrobial, anti-inflammatory, and antitumor agents.[1] Its structural distinctiveness lies in the positioning of the carboxylic acid moiety at the C7 position—adjacent to the ether oxygen—which influences both its electronic properties and binding affinity in protein-ligand interactions.

| Attribute | Detail |

| IUPAC Name | 2-Methyl-1-benzofuran-7-carboxylic acid |

| CAS Number | 31457-07-5 |

| Molecular Formula | C |

| Molecular Weight | 176.17 g/mol |

| Core Scaffold | Benzofuran |

| Key Functionalities | Carboxylic acid (C7), Methyl group (C2) |

Synthesis Context & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectroscopic data, particularly for identifying solvent residuals or regioisomeric impurities.

Common Synthetic Route (Rap-Stoermer Condensation)

The most robust synthesis typically involves the condensation of 3-formylsalicylic acid (or its ester) with chloroacetone under basic conditions, followed by cyclization and hydrolysis.

Figure 1: Typical synthetic pathway via modified Rap-Stoermer condensation. Note: Regioisomers (e.g., 5-carboxylic acid) are common impurities if the starting material is not isomerically pure.

Nuclear Magnetic Resonance (NMR) Analysis[4][6][12]

H NMR Spectroscopy (400 MHz, DMSO- )

The proton NMR spectrum is characterized by a distinct singlet for the furan ring proton and a downfield shift for the aromatic protons due to the electron-withdrawing carboxylic acid at C7.

Key Diagnostic Signals:

-

Carboxylic Acid Proton (-COOH): A very broad singlet typically appearing between 13.0 – 13.5 ppm .[2] This signal is exchangeable with D

O. -

Furan Ring Proton (H3): A sharp singlet at ~6.65 ppm . The C2-methyl group prevents coupling that would otherwise be seen with H2, making this a clean singlet.

-

Aromatic Region (H4, H5, H6):

-

H6 (Ortho to COOH): Most deshielded doublet (~7.8 ppm) due to the anisotropic effect of the carbonyl group.

-

H4 (Ortho to Oxygen): Doublet of doublets (~7.6 ppm).

-

H5 (Meta to COOH): Triplet or doublet of doublets (~7.3 ppm).

-

-

Methyl Group (C2-Me): A strong singlet at 2.45 – 2.50 ppm .

Predicted

H NMR Data Table

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |

| 13.20 | br s | 1H | -COOH | - |

| 7.82 | dd | 1H | Ar-H6 | |

| 7.65 | dd | 1H | Ar-H4 | |

| 7.35 | t (or dd) | 1H | Ar-H5 | |

| 6.65 | s | 1H | Furan-H3 | - |

| 2.48 | s | 3H | C2-CH | - |

C NMR Spectroscopy (100 MHz, DMSO- )

The carbon spectrum confirms the benzofuran skeleton. The C7 position is significantly shifted downfield compared to unsubstituted benzofuran due to the direct attachment of the carboxylic acid.

Key Carbon Environments:

-

Carbonyl (C=O): ~165-167 ppm.

-

C2 (Furan): ~155 ppm (Quaternary, substituted with Methyl).

-

C7a (Bridgehead): ~153 ppm (Oxygenated aromatic carbon).

-

C3 (Furan): ~103-105 ppm (Characteristic high-field aromatic CH).

-

Methyl (CH

): ~14 ppm.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the carboxylic acid and the aromatic nature of the heterocyclic ring.

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 2800 – 3200 | O-H Stretch | Carboxylic Acid | Broad, "hairy" band characteristic of dimers. |

| 1680 – 1700 | C=O Stretch | Carbonyl | Strong, sharp band; conjugated with the aromatic ring. |

| 1580, 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzofuran system. |

| 1240 – 1260 | C-O Stretch | Ether (Ar-O-C) | Asymmetric stretching of the furan oxygen. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is vital for confirming the molecular weight and analyzing the fragmentation pattern, which is dominated by the stability of the benzofuran core.

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): -

Fragment 1 (

): -

Fragment 2 (

): -

Fragment 3 (

):

Fragmentation Pathway Diagram

The stability of the benzofuran cation drives the fragmentation logic.

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

References

-

Synchem DE. Product Catalog: 2-Methylbenzofuran-7-carboxylic acid (CAS 31457-07-5).[1] Retrieved from

-

ChemicalBook. 2-Methylbenzofuran-7-carboxylic acid Chemical Properties and CAS Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Benzofuran-2-carboxylic acid derivatives and structural analogs. (General Reference for Benzofuran Shifts). Retrieved from

-

Organic Chemistry Portal. Synthesis of Benzofurans: Methodologies and Mechanisms. Retrieved from

-

Alfa Chemistry. 2-Methylbenzofuran-7-carboxylic acid (CAS 31457-07-5) Product Data.[1][3] Retrieved from

Sources

An In-depth Technical Guide to 2-Methylbenzofuran-7-carboxylic Acid: From Historical Synthesis to Modern Applications

Foreword: The Enduring Legacy of the Benzofuran Scaffold

To the dedicated researchers, scientists, and pioneers in drug development, this guide offers a comprehensive exploration of 2-Methylbenzofuran-7-carboxylic acid. The benzofuran moiety, a fused benzene and furan ring system, is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic compounds with diverse biological activities.[1] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, underscoring the importance of understanding the synthesis and history of even its seemingly simple derivatives. This document navigates the historical context of benzofuran chemistry, details plausible and modern synthetic routes to 2-Methylbenzofuran-7-carboxylic acid, and contextualizes its significance within the broader landscape of pharmaceutical research.

Historical Context: The Dawn of Benzofuran Chemistry

The journey into the world of benzofurans begins in the late 19th century with the pioneering work of Sir William Henry Perkin. In 1870, Perkin reported the first synthesis of the parent benzofuran ring, which he called "coumarone."[2] This seminal discovery laid the groundwork for over a century of research into this versatile heterocyclic system. Early synthetic methods were often robust, high-temperature reactions, relying on the fundamental principles of condensation and cyclization that defined organic chemistry of that era.

While a definitive publication detailing the very first synthesis of 2-Methylbenzofuran-7-carboxylic acid is not readily found in modern databases, a plausible historical route can be reconstructed based on the established chemistry of the time. The most logical approach would have been an intramolecular cyclization of a suitably substituted benzene derivative.

A Plausible Historical Synthesis: The Perkin Reaction and its Analogs

The Perkin reaction, originally used to synthesize cinnamic acids, and related intramolecular cyclizations were the workhorses of early heterocyclic chemistry. A likely pathway to 2-Methylbenzofuran-7-carboxylic acid would involve the formation of the furan ring onto a pre-functionalized benzene core. A hypothetical, yet chemically sound, historical synthesis is outlined below.

Conceptual Starting Material: 2-Hydroxy-3-methylbenzoic acid. The synthesis of this precursor itself was a non-trivial task in the late 19th and early 20th centuries, often involving multi-step procedures from simpler aromatics like toluene or xylene. A known modern route involves the carboxylation of 2-methyl-3-chlorophenol via a Grignard reaction, followed by deprotection.[3]

The Cyclization Step: The key transformation would be the construction of the methyl-substituted furan ring. A common strategy involves the reaction of a phenol with an α-halo ketone or a related species, followed by cyclization. In this case, reaction of the ethyl ester of 2-hydroxy-3-methylbenzoic acid with chloroacetone in the presence of a base would form an ether intermediate. Subsequent intramolecular aldol-type condensation and dehydration would yield the desired benzofuran ring system. The final step would be the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Plausible Historical Synthesis

Step 1: Esterification of 2-Hydroxy-3-methylbenzoic Acid

-

A mixture of 2-hydroxy-3-methylbenzoic acid (1.0 eq) and a large excess of ethanol is prepared.

-

A catalytic amount of a strong mineral acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by the disappearance of the starting material).

-

The excess ethanol is removed by distillation. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield ethyl 2-hydroxy-3-methylbenzoate.

Step 2: O-Alkylation with Chloroacetone

-

Ethyl 2-hydroxy-3-methylbenzoate (1.0 eq) is dissolved in a suitable solvent such as acetone or ethanol.

-

Anhydrous potassium carbonate (a slight excess) is added as the base.

-

Chloroacetone (1.0-1.2 eq) is added, and the mixture is heated to reflux with vigorous stirring for several hours.

-

After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure to yield the crude ether intermediate, ethyl 2-(2-oxopropoxy)-3-methylbenzoate.

Step 3: Intramolecular Cyclization and Dehydration

-

The crude ether intermediate is treated with a strong base or a dehydrating agent (e.g., polyphosphoric acid, or sodium ethoxide in ethanol followed by an acidic workup).

-

The mixture is heated to promote the intramolecular aldol condensation, followed by dehydration to form the aromatic furan ring.

-

The reaction is quenched, and the product, ethyl 2-methylbenzofuran-7-carboxylate, is extracted into an organic solvent.

Step 4: Saponification to 2-Methylbenzofuran-7-carboxylic Acid

-

The crude ethyl 2-methylbenzofuran-7-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated to reflux for 1-2 hours to facilitate the hydrolysis of the ester.

-

After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent to remove any non-acidic impurities.

-

The aqueous layer is then acidified with a strong mineral acid (e.g., hydrochloric acid), leading to the precipitation of 2-Methylbenzofuran-7-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Modern Synthetic Strategies

While the classical methods laid the foundation, modern organic synthesis offers more efficient, selective, and milder routes to substituted benzofurans. These methods often employ transition-metal catalysis or proceed via novel intramolecular and intermolecular bond-forming processes.[4] A representative modern approach involves a palladium-catalyzed coupling reaction followed by cyclization.

Palladium-Catalyzed Annulation: A Modern Approach

A powerful modern strategy for constructing 2-substituted benzofurans involves the palladium-catalyzed heteroannulation of a 2-halophenol with a terminal alkyne, a reaction class extensively developed by Larock and others.[5] While this is more commonly applied for substitution at the 2-position of the furan ring, analogous strategies can be envisioned for building the benzofuran core itself. A more direct modern route to a precursor for our target molecule could involve the cyclization of a suitably substituted phenol.

Experimental Protocol: A Representative Modern Synthesis

This protocol is adapted from general modern methods for the synthesis of substituted benzofurans and represents a more efficient and higher-yielding approach than historical methods.

Step 1: Synthesis of Ethyl 2-hydroxy-3-iodobenzoate

-

Start with commercially available ethyl 2-hydroxybenzoate (ethyl salicylate).

-

Dissolve ethyl salicylate (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

-

Add N-iodosuccinimide (NIS) (1.1 eq) and a catalytic amount of a strong acid like trifluoroacetic acid.

-

Stir the reaction at room temperature for several hours until complete conversion.

-

Work up the reaction by washing with aqueous sodium thiosulfate solution to quench excess iodine, followed by a standard aqueous workup and purification by column chromatography to yield ethyl 2-hydroxy-3-iodobenzoate.

Step 2: Sonogashira Coupling with Propyne

-

To a solution of ethyl 2-hydroxy-3-iodobenzoate (1.0 eq) in a solvent mixture like THF/triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Bubble propyne gas through the solution or use a propyne surrogate at room temperature.

-

The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through celite to remove the catalyst.

-

The filtrate is concentrated, and the residue is purified by column chromatography to give ethyl 2-hydroxy-3-(prop-1-yn-1-yl)benzoate.

Step 3: Intramolecular Cyclization to form the Benzofuran

-

The ethyl 2-hydroxy-3-(prop-1-yn-1-yl)benzoate (1.0 eq) is dissolved in a suitable solvent like DMF or acetonitrile.

-

A base, such as potassium carbonate or cesium carbonate, is added.

-

The mixture is heated to promote the 5-endo-dig cyclization, forming the furan ring.

-

After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields ethyl 2-methylbenzofuran-7-carboxylate.

Step 4: Hydrolysis to the Carboxylic Acid

-

The purified ethyl 2-methylbenzofuran-7-carboxylate is hydrolyzed using standard conditions (e.g., NaOH or LiOH in a THF/water mixture) as described in the historical synthesis (Step 4).

-

Acidification yields the final product, 2-Methylbenzofuran-7-carboxylic acid.

Physicochemical and Spectroscopic Data

While specific experimental data for 2-Methylbenzofuran-7-carboxylic acid is not widely published, the following table summarizes key properties of the closely related parent compound, benzofuran-7-carboxylic acid, which can serve as a reliable reference.

| Property | Value (for Benzofuran-7-carboxylic acid) | Source |

| Molecular Formula | C₉H₆O₃ | [6] |

| Molecular Weight | 162.14 g/mol | [6] |

| Appearance | Colorless crystals | [6] |

| Synthesis Note | Typically synthesized by hydrolysis of its methyl ester. | [6] |

Significance in Drug Discovery and Medicinal Chemistry

The true value of a synthetic molecule is realized in its application. The benzofuran scaffold is a cornerstone in medicinal chemistry, and the introduction of substituents like a methyl group at the 2-position and a carboxylic acid at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

-

Bioisosteric Replacement: The benzofuran nucleus can act as a bioisostere for other aromatic systems, such as indoles or even a simple benzene ring, offering a different electronic profile and metabolic stability.

-

Scaffold for Library Synthesis: 2-Methylbenzofuran-7-carboxylic acid is an excellent starting point for the synthesis of a library of derivatives. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

-

Potential Biological Activities: While specific studies on the biological activity of 2-Methylbenzofuran-7-carboxylic acid are limited, the broader class of substituted benzofurans has demonstrated a wide range of activities, including:

-

Anticancer Properties: Many benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[1]

-

Antimicrobial Effects: The scaffold is present in compounds with antibacterial and antifungal properties.

-

CNS Activity: Some substituted benzofurans are known to be psychoactive, interacting with serotonin receptors.[7]

-

Conclusion and Future Outlook

2-Methylbenzofuran-7-carboxylic acid, while not a widely studied molecule in its own right, represents a fundamental building block within the medicinally significant class of benzofurans. Its history is intrinsically linked to the foundational principles of heterocyclic chemistry established by pioneers like Perkin. The evolution of its synthesis from plausible high-temperature cyclizations to elegant and efficient modern catalytic methods showcases the remarkable progress in organic chemistry.

For researchers in drug development, this molecule and its derivatives offer a fertile ground for exploration. The inherent biological potential of the benzofuran scaffold, combined with the synthetic accessibility of compounds like 2-Methylbenzofuran-7-carboxylic acid, ensures that this area of chemical space will continue to be a source of novel therapeutic agents for years to come.

References

-

Bunescu, A., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1344-1351. Available at: [Link]

-

PrepChem (n.d.). Synthesis of benzofuran-7-carboxylic acid. Available at: [Link]

-

Technical Disclosure Commons (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid. Available at: [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299-6310. Available at: [Link]

-

Organic Syntheses (n.d.). Ethyl Benzoylformate. Available at: [Link]

-

Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Available at: [Link]

- Google Patents (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.

-

Technical Disclosure Commons (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

- Google Patents (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

Lupattelli, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link]

-

Wikipedia (n.d.). Substituted benzofuran. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Benzofuran synthesis. Available at: [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Substituted benzofuran - Wikipedia [en.wikipedia.org]

The Strategic Intermediate: A Technical Guide to 2-Methylbenzofuran-7-carboxylic Acid in Modern Synthesis

Foreword: The Unassuming Power of the Benzofuran Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as privileged structures—scaffolds upon which a multitude of complex and biologically active molecules can be built. The benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, is a prominent member of this elite group.[1][2] Its derivatives are found in numerous natural products and have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a specific, strategically important derivative: 2-Methylbenzofuran-7-carboxylic acid . While not a therapeutic agent in itself, its true value lies in its role as a versatile and crucial chemical intermediate, providing a robust platform for the synthesis of next-generation pharmaceuticals and advanced materials. This document will provide an in-depth exploration of its synthesis, chemical properties, and its pivotal role as a building block in contemporary organic synthesis, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective utilization in synthesis, enabling accurate characterization, reaction monitoring, and purification. While specific experimental data for 2-Methylbenzofuran-7-carboxylic acid is not widely published, we can deduce its expected properties based on its structural analogues, such as benzofuran-2-carboxylic acid and other methylated derivatives.[5][6]

Physical Properties (Estimated)

The introduction of the methyl and carboxylic acid groups to the benzofuran core is expected to influence its physical state and solubility compared to the parent 2-methylbenzofuran, which is a liquid.[7]

| Property | Estimated Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₈O₃ | - |

| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula.[6] |

| Appearance | White to off-white solid | The carboxylic acid functionality promotes intermolecular hydrogen bonding, leading to a higher melting point and a solid state at room temperature, similar to benzofuran-2-carboxylic acid.[5] |

| Melting Point | > 200 °C | Expected to be significantly higher than 2-methylbenzofuran due to hydrogen bonding and crystal lattice energy. For comparison, 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid has a melting point of 212–214 °C.[3] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | The carboxylic acid group imparts some aqueous solubility, but the aromatic core limits it. Good solubility in polar organic solvents is anticipated, facilitating its use in a variety of reaction conditions. |

| pKa | ~ 4-5 | The carboxylic acid proton is acidic, with a pKa expected to be in the typical range for aromatic carboxylic acids. |

Spectroscopic Signature

The spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification and assessment of purity. The expected spectra for 2-Methylbenzofuran-7-carboxylic acid are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the furan ring proton, the methyl group, and the acidic carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[8][9] The protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with each other, while the proton on the furan ring will likely appear as a singlet or a narrow multiplet. The methyl group at the 2-position will present as a sharp singlet around 2.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the carboxylic acid in the highly deshielded region of 165-180 ppm.[10] Aromatic and furan carbons will resonate in the 100-160 ppm range, while the methyl carbon will appear upfield, typically around 15-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹.[11] A strong, sharp carbonyl (C=O) stretching absorption should appear around 1680-1710 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be present in the fingerprint region, along with aromatic C-H and C=C stretching bands.[8]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[12]

Synthesis of 2-Methylbenzofuran-7-carboxylic Acid: A Strategic Approach

The synthesis of substituted benzofurans can be achieved through various methodologies, often involving the construction of the furan ring onto a pre-functionalized benzene derivative.[13] A robust and logical synthetic route to 2-Methylbenzofuran-7-carboxylic acid can be designed based on well-established reaction principles, such as intramolecular cyclization. Below is a detailed, field-proven protocol adapted from similar syntheses of substituted benzofuran carboxylic acids.[2][13]

Proposed Synthetic Workflow

The synthesis is envisioned as a two-step process starting from a commercially available substituted phenol, culminating in the target molecule. This approach is designed for efficiency and scalability.

Caption: Proposed two-step synthesis of 2-Methylbenzofuran-7-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-methylbenzofuran-7-carboxylate

-

Rationale: This step involves an initial Williamson ether synthesis to couple the phenolic starting material with a three-carbon unit, followed by a thermal intramolecular cyclization. The use of a propargyl group is a common strategy as it readily undergoes rearrangement and cyclization to form the 2-methylfuran ring.[2] Potassium carbonate is a suitable base for the etherification, being strong enough to deprotonate the phenol without causing unwanted side reactions.

-

Procedure:

-

To a solution of methyl 2-hydroxy-3-iodobenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

To this suspension, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude propargyl ether intermediate.

-

The crude ether is then heated in a high-boiling solvent such as N,N-diethylaniline or diphenyl ether to induce intramolecular cyclization. This is typically carried out at temperatures ranging from 180-220 °C.

-

Upon completion of the cyclization (monitored by TLC or GC-MS), the reaction mixture is cooled, and the product is purified by column chromatography on silica gel to yield methyl 2-methylbenzofuran-7-carboxylate.

-

Step 2: Saponification to 2-Methylbenzofuran-7-carboxylic acid

-

Rationale: The final step is a standard ester hydrolysis (saponification) under basic conditions. Sodium hydroxide is a common and effective reagent for this transformation. The reaction is typically performed in a mixture of alcohol and water to ensure solubility of both the ester and the hydroxide salt. Acidification in the final workup protonates the carboxylate salt to yield the desired carboxylic acid.[3][14]

-

Procedure:

-

Dissolve methyl 2-methylbenzofuran-7-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford pure 2-Methylbenzofuran-7-carboxylic acid.[14]

-

The Role of 2-Methylbenzofuran-7-carboxylic Acid as a Chemical Intermediate

The true utility of 2-Methylbenzofuran-7-carboxylic acid is realized in its application as a versatile chemical intermediate. The presence of two key reactive sites—the carboxylic acid group and the electron-rich benzofuran ring—allows for a wide range of subsequent chemical modifications.

Reactivity and Derivatization

The carboxylic acid moiety is a gateway to a variety of functional groups. Standard organic transformations can be employed to convert it into:

-

Amides: By reacting with an amine in the presence of a coupling agent (e.g., HATU, EDC), a diverse library of amides can be synthesized. This is a particularly important transformation in drug discovery, as the amide bond is a key feature of many biologically active molecules.[15]

-

Esters: Esterification with various alcohols under acidic conditions provides access to a range of esters with different properties.

-

Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride, which can then be used in a variety of acylation reactions.[3]

The benzofuran ring itself can also undergo further functionalization, such as electrophilic aromatic substitution, although the regioselectivity will be directed by the existing substituents.

Application in the Synthesis of Bioactive Molecules

The 2-methylbenzofuran scaffold is a core component of numerous compounds with significant biological activity.[3][16] While a direct synthesis of a marketed drug from 2-Methylbenzofuran-7-carboxylic acid is not prominently documented, its structural similarity to key intermediates in major drug synthesis pathways highlights its potential. For instance, a related compound, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, is a key intermediate in the synthesis of Fruquintinib, an approved medication for metastatic colorectal cancer.[17]

The general workflow for utilizing 2-Methylbenzofuran-7-carboxylic acid as an intermediate in a hypothetical drug discovery program would follow a logical progression:

Caption: Workflow for utilizing the core scaffold in drug discovery.

This pathway allows for the rapid generation of a diverse library of compounds based on the 2-methylbenzofuran core, which can then be screened for a desired biological activity. The structural rigidity and electronic properties of the benzofuran ring system make it an excellent scaffold for positioning functional groups in a way that can lead to potent and selective interactions with biological targets.

Conclusion and Future Outlook

2-Methylbenzofuran-7-carboxylic acid represents a strategically important, yet underexplored, chemical intermediate. Its synthesis from readily available starting materials is achievable through established and robust chemical transformations. The dual reactivity of its carboxylic acid function and the benzofuran ring system provides a versatile platform for the creation of diverse molecular architectures. Given the proven success of the benzofuran scaffold in a wide range of therapeutic areas, from oncology to infectious diseases, 2-Methylbenzofuran-7-carboxylic acid and its derivatives are poised to be valuable tools in the hands of medicinal chemists and materials scientists.[4] Further exploration of its synthetic applications is likely to yield novel compounds with significant biological and material properties, reinforcing the enduring importance of this "unassuming" yet powerful molecular building block.

References

- CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents. (n.d.).

-

Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

-

Synthesis of benzofuran-7-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 2, 2026, from [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2014). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2014). Beilstein Journals. Retrieved February 2, 2026, from [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025). ACS Publications. Retrieved February 2, 2026, from [Link]

-

6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). MDPI. Retrieved February 2, 2026, from [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons. Retrieved February 2, 2026, from [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). NISCAIR Online Periodicals Repository. Retrieved February 2, 2026, from [Link]

-

(PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). ResearchGate. Retrieved February 2, 2026, from [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Publications. Retrieved February 2, 2026, from [Link]

-

5-Methyl-1-benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). (n.d.). Cheméo. Retrieved February 2, 2026, from [Link].

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved February 2, 2026, from [Link]

-

2-Methylbenzofuran. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

2-methyl benzofuran, 4265-25-2. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

-

3-Benzofurancarboxylic acid, methyl ester. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran-2-carboxylic acid (CAS 496-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]

- 8. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. prepchem.com [prepchem.com]

- 15. tdcommons.org [tdcommons.org]

- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity but is prevalent in a wide array of natural products and clinically approved drugs, demonstrating a remarkable versatility in biological activity.[3] Derivatives of benzofuran have shown significant potential in exhibiting a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The inherent physicochemical properties of the benzofuran nucleus, combined with the potential for diverse substitutions, make it a "privileged structure" in the design and development of novel therapeutic agents.[2][5]

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzofuran derivatives. Moving beyond a mere cataloging of compounds, this document delves into the causal relationships between specific structural modifications and the resulting biological outcomes. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a synthesis of the current understanding of benzofuran SAR but also practical, field-proven experimental methodologies and visual aids to facilitate further research and development in this exciting area.

Anticancer Activity: Decoding the SAR of Benzofuran Derivatives

The development of novel anticancer agents is a paramount challenge in modern medicine, and benzofuran derivatives have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines.[1][6] The anticancer efficacy of these derivatives is intricately linked to the nature and position of substituents on the benzofuran core.

Key Structural Modifications and Their Impact on Anticancer Potency

The anticancer activity of benzofuran derivatives is often multifactorial and dependent on the specific substituent present.[6] Halogenation, for instance, has been shown to significantly enhance anticancer activity. The introduction of bromine, chlorine, or fluorine atoms into the benzofuran ring or on appended side chains can lead to a marked increase in cytotoxicity.[6][7] This is attributed to the hydrophobic and electron-donating nature of halogens, which can improve the compound's interaction with biological targets.[6]

Furthermore, the position of substitution on the benzofuran ring is a critical determinant of biological activity.[7] For example, substitutions at the C-2 position, often with ester or heterocyclic rings, have been found to be crucial for the cytotoxic activity of some benzofuran derivatives.[7]

Hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, or imidazoles, have also emerged as highly potent anticancer agents.[6][8] This synergistic approach leverages the biological activities of both components to achieve enhanced efficacy.[6]

Quantitative SAR Data for Anticancer Benzofuran Derivatives

To provide a clearer understanding of the SAR, the following table summarizes the in vitro cytotoxic activity of representative benzofuran-chalcone hybrid derivatives against human breast adenocarcinoma (MCF-7) and human prostate cancer (PC-3) cell lines.

| Compound ID | Target Cell Line | IC50 (µM)[9] |

| 3d | MCF-7 | 3.22 |

| PC-3 | 4.15 | |

| 3j | MCF-7 | 7.81 |

| PC-3 | 9.46 | |

| Cisplatin | MCF-7 | 12.25 |

| (Control) | PC-3 | 9.46 |

Data sourced from Bukhari et al. (2023).[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzofuran derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.[10]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-